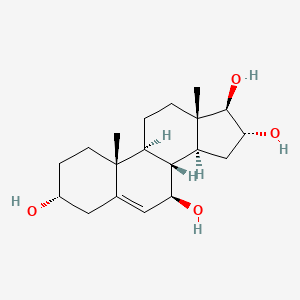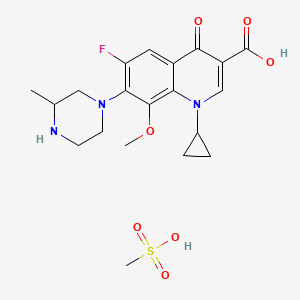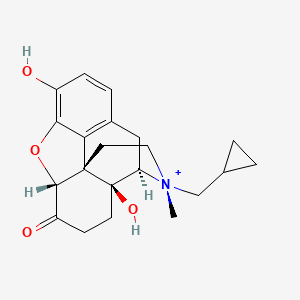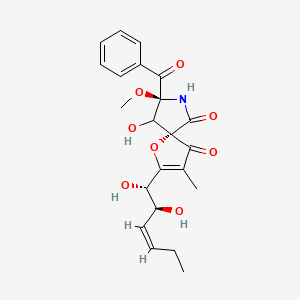
Esomeprazole strontium
Descripción general
Descripción
Esomeprazole strontium is used to treat conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, erosive esophagitis, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, a condition where the stomach produces too much acid .
Synthesis Analysis
Esomeprazole is an antiulcer drug developed by AstraZeneca. The synthesis of esomeprazole provides insight into the challenges of modern process chemistry - from optimization of the lead compound to its full-scale manufacture .Molecular Structure Analysis
This compound has a chemical formula of C34H44N6O10S2Sr and a molecular weight of 848.500 . Esomeprazole is the s-isomer of Omeprazole, which is a racemate of the S- and R-enantiomer .Chemical Reactions Analysis
Various analytical methods such as chromatography, spectroscopy, and hyphenated techniques have been reported for the analysis of esomeprazole in bulk, pharmaceutical formulations, and biological fluids .Physical And Chemical Properties Analysis
The esomeprazole molecular formula is C17H19N3O3S and its molecular weight is 345.4g. The melting point of Esomeprazole is 155°C. It is very slightly soluble in water .Aplicaciones Científicas De Investigación
1. Treatment of Gastroesophageal Reflux Disease (GERD)
Esomeprazole strontium, along with dexlansoprazole MR, has been identified as a new addition to the class of proton pump inhibitors (PPIs) for treating gastroesophageal reflux disease (GERD). These drugs offer an innovative delivery mechanism compared to conventional PPIs, potentially improving therapeutic outcomes in GERD patients (Parekh, Oldfield, & Johnson, 2014).
2. Pharmacokinetics and Tolerability
A study comparing HCP1004 (a combination of naproxen and this compound) with VIMOVO® (a combination of naproxen and esomeprazole magnesium) in healthy volunteers found that the pharmacokinetics and tolerability of both combinations were comparable. This research suggests that this compound, as part of a fixed-dose combination, can be an effective treatment option in rheumatic diseases while reducing the risk of nonsteroidal anti-inflammatory drug-associated ulcers (Choi et al., 2015).
3. Efficacy in Stress Ulcer Treatment
This compound shows potential in the treatment of stress ulcers. A study demonstrated that esomeprazole alleviates the damage to stress ulcers in rats through both its antisecretory effect and antioxidant effect, inactivating the p38 MAPK and NF-κB signaling pathways. This suggests that this compound could be a viable option for managing stress ulcers in critically ill patients (Xie et al., 2019).
4. Interaction with Other Medications
Research on drug interaction with esomeprazole, which shares similar pharmacological properties with its strontium salt, indicates that it has minimal potential for interactions with other drugs. This is significant for patients who might be on multiple medications, suggesting that this compound could be safely integrated into various therapeutic regimens (Andersson, Hassan-Alin, Hasselgren, & Röhss, 2001).
Mecanismo De Acción
Safety and Hazards
Long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Propiedades
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934714-36-0 | |
| Record name | Esomeprazole strontium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESOMEPRAZOLE STRONTIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E,1S,2R)-2-hydroxy-1-methylol-heptadec-3-enyl]formamide](/img/structure/B1257594.png)
![3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B1257595.png)



![1-[2-[2-[35-[Hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1257600.png)






![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)